

"2-Naphthyl U-47700" CAS number and chemical properties

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Compound of Interest

Compound Name: 2-Naphthyl U-47700

Cat. No.: B3025697

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An In-depth Technical Guide to 2-Naphthyl U-47700

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Naphthyl U-47700**, a potent synthetic opioid and analog of U-47700. This document details its chemical properties, pharmacological profile as a μ -opioid receptor agonist, and relevant experimental protocols for its synthesis and analysis. Included are diagrams of its proposed signaling pathway and a representative experimental workflow, designed to serve as a valuable resource for the scientific community engaged in opioid research and drug development.

Chemical Identity and Properties

2-Naphthyl U-47700, also known as β -U10, is a synthetic opioid structurally related to U-47700. Its core structure is a trans-N-[2-(dimethylamino)cyclohexyl]-N-methylcarboxamide, distinguished by a 2-naphthyl group.

Table 1: Chemical and Physical Properties of 2-Naphthyl U-47700



Property	Value	Source(s)
CAS Number	67579-80-0	[1]
IUPAC Name	N-((1R,2R)-2- (dimethylamino)cyclohexyl)-N- methyl-2-naphthamide	[1]
Synonyms	trans-N-[2- (dimethylamino)cyclohexyl]-N- methyl-2- naphthalenecarboxamide, β- U10	
Chemical Formula	C20H26N2O	[1][2]
Molecular Weight	310.44 g/mol	[1]
Exact Mass	310.2045	[1]
Appearance	Crystalline solid	[2]
Solubility	DMF: 20 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml	[2]
Storage	-20°C for long-term storage	[2]
Stability	≥ 5 years at -20°C	[2]

Note: Specific physical properties such as melting point and boiling point are not extensively reported in the literature.

Pharmacology

2-Naphthyl U-47700 is a potent μ -opioid receptor (MOR) agonist. Its pharmacological activity has been characterized in vitro, demonstrating its ability to activate the MOR and recruit β -arrestin 2.

Mechanism of Action



As a MOR agonist, **2-Naphthyl U-47700** binds to and activates μ -opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that are responsible for both the analgesic effects and the adverse side effects associated with opioids.

In Vitro Pharmacological Data

A cell-based μ -opioid receptor activation assay, specifically a β -arrestin 2 recruitment assay, has been used to characterize the potency and efficacy of **2-Naphthyl U-47700**. The results are summarized in the table below, in comparison to its structural analog U-47700 and the potent opioid fentanyl.

Table 2: In Vitro µ-Opioid Receptor Activation

Compound	EC50 (nM)	E _{max} (% vs. Hydromorphone)
2-Naphthyl U-47700 (β-U10)	348	150%
U-47700	116	154%
Fentanyl	9.35	146%
1-Naphthyl U-47700 (α-U10)	>10,000 (μM range)	Not reached at 100 μM

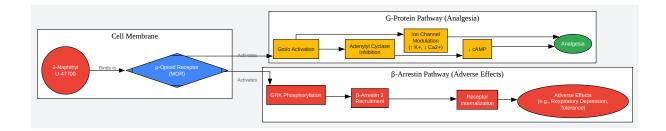
Data sourced from a study utilizing a β-arrestin 2 recruitment assay.

These data indicate that **2-Naphthyl U-47700** is a full agonist at the μ -opioid receptor, with a lower potency compared to U-47700 and fentanyl, but significantly more potent than its **1**-naphthyl isomer.

Signaling Pathways

The activation of the μ -opioid receptor by an agonist like **2-Naphthyl U-47700** triggers two primary signaling pathways: the G-protein pathway, associated with analgesia, and the β -arrestin pathway, linked to adverse effects such as respiratory depression and tolerance.





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μ-Opioid Receptor Signaling Pathways

Experimental Protocols Representative Synthesis of 2-Naphthyl U-47700

The synthesis of **2-Naphthyl U-47700** is analogous to the methods described in the original Upjohn patents for U-47700 and its analogs.[3] The following is a representative protocol.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine This intermediate is synthesized from trans-1,2-diaminocyclohexane through reductive amination or other standard N-methylation procedures.

Step 2: Acylation to form 2-Naphthyl U-47700

- Dissolve trans-N,N'-dimethylcyclohexane-1,2-diamine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
- Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.
- Cool the reaction mixture in an ice bath.

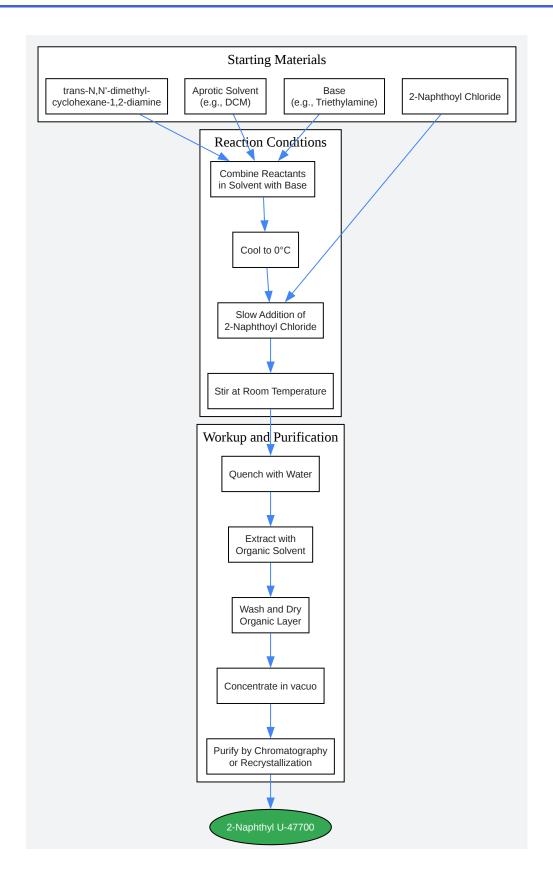






- Slowly add a solution of 2-naphthoyl chloride in the same solvent to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography or recrystallization to yield 2-Naphthyl U-47700.





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Synthesis Workflow for 2-Naphthyl U-47700



Analytical Characterization

The identification and characterization of **2-Naphthyl U-47700** are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Table 3: Exemplary Analytical Method Parameters

Method	Parameter	Value
GC-MS	Instrument	Agilent 5975 Series GC/MSD System or equivalent
Sample Prep	Standard diluted in methanol	
Ionization	Electron Ionization (EI) at 70 eV	
LC-QTOF-MS	Injection Volume	10 μL
TOF MS Scan Range	100-510 Da	
Retention Time	~6.25 min (method dependent)	-

Parameters are based on published analytical data for "Naphthyl-U-47700".

β-Arrestin 2 Recruitment Assay Protocol (PathHunter® EFC Technology)

This protocol provides a detailed methodology for assessing the recruitment of β -arrestin 2 to the μ -opioid receptor upon ligand binding, using the PathHunter® enzyme fragment complementation (EFC) technology as an example.

- 1. Cell Culture and Plating:
- Culture PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the manufacturer's instructions.



- On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating medium.
- Dispense the cell suspension into a white, clear-bottom 384-well plate.
- Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
- 2. Compound Preparation and Addition:
- Prepare a stock solution of 2-Naphthyl U-47700 in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to generate a range of concentrations for a concentration-response curve (e.g., 10-point, 3-fold dilutions).
- Prepare serial dilutions of a reference agonist (e.g., DAMGO) and a vehicle control.
- On the day of the assay, add the compound dilutions to the respective wells of the cell plate.
- 3. Incubation and Detection:
- Incubate the plate for 90 minutes at 37°C.
- Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
- After the incubation period, add the prepared detection reagent to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the chemiluminescent signal using a plate reader.
- 4. Data Analysis:
- Plot the relative light units (RLU) against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ and E_{max} values.
- Normalize the data to the response of the reference agonist (e.g., DAMGO) to determine the relative efficacy.



Metabolism

While specific metabolic studies on **2-Naphthyl U-47700** are limited, the metabolism of the closely related U-47700 has been investigated. The primary metabolic pathways for U-47700 are N-dealkylation and hydroxylation of the cyclohexyl ring. It is anticipated that **2-Naphthyl U-47700** undergoes a similar metabolic fate, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites, as well as hydroxylated derivatives.

Conclusion

2-Naphthyl U-47700 is a potent synthetic opioid that acts as a full agonist at the μ -opioid receptor. This guide provides essential technical information on its chemical properties, pharmacology, and relevant experimental methodologies. The provided data and protocols are intended to support further research into the structure-activity relationships, signaling pathways, and potential therapeutic applications or toxicological assessment of this and related compounds. As with all potent opioids, appropriate safety precautions and regulatory compliance are imperative when handling and studying this compound.

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